molecular formula C10H12N3O6- B15295446 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate

Cat. No.: B15295446
M. Wt: 270.22 g/mol
InChI Key: FHPQEVWDHUHVGT-RRKCRQDMSA-M
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Description

4-Amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes an amino group, a hydroxyl group, and a carboxylate group, making it a versatile molecule in chemical synthesis and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with sugar moieties under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure the correct stereochemistry of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes rigorous purification steps such as crystallization and chromatography to achieve high purity levels. The reaction conditions are optimized for yield and efficiency, often involving temperature control, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the oxo group, converting it into hydroxyl groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce alkyl or acyl groups .

Scientific Research Applications

4-Amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with nucleic acids. It can incorporate into DNA or RNA, disrupting normal cellular processes. The molecular targets include DNA polymerases and RNA polymerases, leading to the inhibition of nucleic acid synthesis and subsequent cell death. This mechanism is particularly relevant in its potential use as an antiviral or anticancer agent .

Comparison with Similar Compounds

Uniqueness: 4-Amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C10H12N3O6-

Molecular Weight

270.22 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate

InChI

InChI=1S/C10H13N3O6/c11-8-4(9(16)17)2-13(10(18)12-8)7-1-5(15)6(3-14)19-7/h2,5-7,14-15H,1,3H2,(H,16,17)(H2,11,12,18)/p-1/t5-,6+,7+/m0/s1

InChI Key

FHPQEVWDHUHVGT-RRKCRQDMSA-M

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C(=O)[O-])CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)C(=O)[O-])CO)O

Origin of Product

United States

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